![molecular formula C8H15NO2 B1230347 Octahydroindolizine-1,2-diol](/img/structure/B1230347.png)
Octahydroindolizine-1,2-diol
Overview
Description
Octahydroindolizine-1,2-diol is a natural product found in Astragalus oxyphysus, Ipomoea carnea, and Slafractonia leguminicola with data available.
Scientific Research Applications
Anti-inflammatory Applications
- Octahydroindolizine Alkaloids from Dendrobium crepidatum : A study on the stems of Dendrobium crepidatum revealed six pairs of octahydroindolizine-type alkaloid enantiomers with pronounced anti-inflammatory effects. Compounds exhibited significant inhibition of nitric oxide production and showed protective effects against lipopolysaccharide-induced acute lung injury in mice (Hu et al., 2020).
Synthesis and Structural Studies
- Enantioselective Synthesis : A study detailed the enantioselective synthesis of various octahydroindolizine derivatives, demonstrating their potential for further chemical and pharmacological exploration (Zhang et al., 2017).
- Selenium-promoted Synthesis : Research into the selenium-promoted synthesis of enantiopure octahydroindolizines and related compounds provides insights into the cyclization reactions and the potential for producing enantiomerically pure substances (Tiecco et al., 2008).
- Organocatalytic Approaches : A study focused on the enantioselective organocatalytic synthesis of octahydroindolizine core structures, highlighting the versatility and potential of organocatalysis in constructing complex heterocyclic frameworks (Wang et al., 2009).
Nature-Inspired Scaffolds
- Desymmetrization Strategies : Research into the desymmetrization of pluripotent building blocks en route to the synthesis of complex nature-inspired scaffolds emphasizes the potential of octahydroindolizine derivatives in drug discovery. The study showcases the efficiency and modular strategies for assembling octahydroindolizine frameworks, highlighting their significance in the development of new therapeutic agents (Srinivasulu et al., 2018).
properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQECYPINZNWUTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(C(C2C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroindolizine-1,2-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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